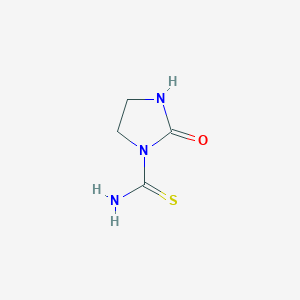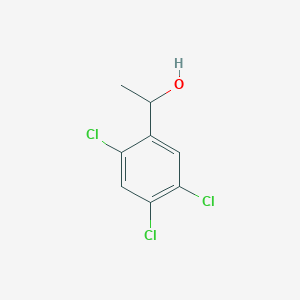
1-(2,4,5-Trichlorophenyl)ethanol
Descripción general
Descripción
1-(2,4,5-Trichlorophenyl)ethanol, also known as TCPE, is a synthetic compound commonly used in laboratory experiments. It is an aromatic compound with a molecular formula of C8H7Cl3O. TCPE is a colorless, odorless, and volatile liquid with a boiling point of 150-151°C and a density of 1.54 g/cm3. Due to its unique properties, TCPE is widely used in a variety of scientific research applications, including biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
“1-(2,4,5-Trichlorophenyl)ethanol” is a chemical compound with the formula C8H7Cl3O and a molecular weight of 225.500 . It is also known by its IUPAC name and has a specific CAS Registry Number: 14299-54-8 .
Reference Standards for Environmental Analysis
This compound is used as a reference standard in environmental analysis and testing . Reference standards are substances with a known concentration of a particular compound, which are used to calibrate analytical instruments and to validate analytical methods.
Synthesis of Thiazole Derivatives
“1-(2,4,5-Trichlorophenyl)ethanol” can be used in the synthesis of thiazole derivatives . Thiazoles are a class of organic compounds that have diverse biological activities and are used in the development of various drugs .
Antimicrobial Activities
Some novel 4-aryl/chloroalkyl-2-(2,3,5-trichlorophenyl)-1,3-thiazoles derivatives, which can be synthesized using “1-(2,4,5-Trichlorophenyl)ethanol”, have been evaluated for their antimicrobial activities . This suggests potential applications of “1-(2,4,5-Trichlorophenyl)ethanol” in the development of new antimicrobial agents.
Development of Antioxidant, Analgesic, and Anti-inflammatory Drugs
Thiazole derivatives, which can be synthesized using “1-(2,4,5-Trichlorophenyl)ethanol”, have been found to act as antioxidant, analgesic, and anti-inflammatory drug molecules . This indicates potential applications of “1-(2,4,5-Trichlorophenyl)ethanol” in the development of these types of drugs.
Development of Antifungal, Antiviral, and Antitumor Drugs
Thiazole derivatives, which can be synthesized using “1-(2,4,5-Trichlorophenyl)ethanol”, have been found to act as antifungal, antiviral, and antitumor or cytotoxic drug molecules . This suggests potential applications of “1-(2,4,5-Trichlorophenyl)ethanol” in the development of these types of drugs.
Propiedades
IUPAC Name |
1-(2,4,5-trichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTWWYRPCFIOMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1Cl)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864491 | |
| Record name | 1-(2,4,5-Trichlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,5-Trichlorophenyl)ethanol | |
CAS RN |
14299-54-8 | |
| Record name | 2,4,5-Trichlorophenylethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014299548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-TRICHLORO-.ALPHA.-METHYLBENZENEMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0KK5EVM9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B77480.png)


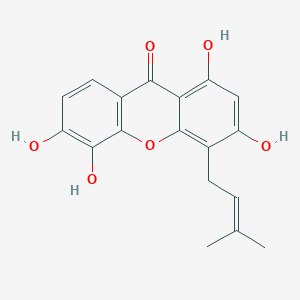
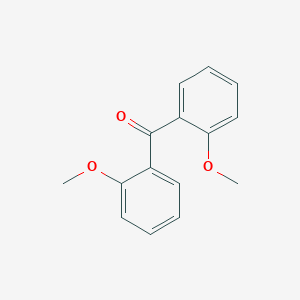
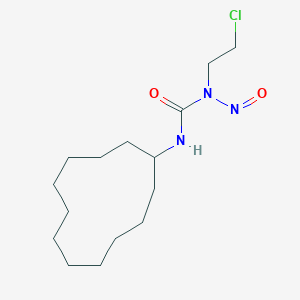

![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)
